Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate is a chemical compound belonging to the class of pyridinecarboxylates. This compound is characterized by its unique structure, which includes a cyano group and an ester functional group, contributing to its potential pharmacological applications. The compound is primarily studied for its cardiotonic properties and other biological activities.
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to the presence of a pyridine ring. It is classified as an ester derived from pyridinecarboxylic acids.
The synthesis of ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate typically involves several steps, including the reaction of appropriate pyridine derivatives with cyanoacetic acid or similar reagents.
Technical Details:
Research has shown that variations in the substituents on the pyridine ring can significantly affect the yield and properties of the final product .
The molecular formula for ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate is . The structure features:
The structural characterization often involves techniques such as X-ray crystallography and NMR spectroscopy, confirming the arrangement of atoms within the molecule .
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate participates in various chemical reactions which can be classified as follows:
Technical Details: These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., acidic or basic environments) to enhance reactivity.
The mechanism of action for ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate is primarily studied in relation to its pharmacological effects. It has been shown to exhibit cardiotonic activity, which may involve:
Studies indicate that this compound demonstrates positive inotropic effects, making it a candidate for further investigation in cardiovascular therapies .
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate typically exhibits:
Key chemical properties include:
Relevant data from studies confirm these properties and provide insights into handling and storage requirements .
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate has notable applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and drug development .
This dihydropyridone derivative represents a synthetically accessible and pharmacologically relevant heterocyclic compound. Characterized by a 1,6-dihydro-6-oxopyridine (pyridone) core, it features three distinct electron-withdrawing substituents: an ester group at C3, a cyano group at C5, and a methyl group at C2. These functionalities collectively enhance its reactivity and potential for diverse biological interactions.
The compound’s systematic IUPAC name, ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, precisely defines its molecular framework. Key structural features include:
Table 1: Fundamental Identifiers of Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate
Property | Identifier |
---|---|
CAS Registry Number | 52600-52-9 |
IUPAC Name | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
Molecular Formula | C10H10N2O3 |
SMILES | CCOC(=O)C1=C(C)NC(=O)C(=C1)C#N |
InChI Key | FCPREFULXHVXGA-UHFFFAOYSA-N |
MDL Number | MFCD00973776 |
The canonical SMILES string CCOC(=O)C1=C(C)NC(=O)C(=C1)C#N
and InChIKey FCPREFULXHVXGA-UHFFFAOYSA-N
provide unique machine-readable representations essential for cheminformatics applications [3] [8].
First synthesized in the late 20th century, this compound emerged during explorations into pyridone-based cardiotonic agents. Its development paralleled interest in milrinone analogues, where researchers systematically modified substituents at C2, C3, and C5 to optimize pharmacological activity. The C2 methyl group distinguished it from earlier derivatives bearing pyridyl or isopropyl groups at this position. Commercial availability (e.g., 95% purity from suppliers like AiFChem and AK Scientific) since the early 2000s facilitated broader biological evaluation [3] [8]. Key synthetic routes typically involve:
This scaffold occupies a strategic niche in cardiotonic and anti-inflammatory agent development, with two key pharmacological attributes:
Positive Inotropic Activity: As a structural analog of milrinone (a known phosphodiesterase III inhibitor), it enhances cardiac contractility through a distinct mechanism. Studies on spontaneously beating atria from reserpine-treated guinea pigs revealed its ability to antagonize endogenous purines without elevating intracellular cAMP levels—a significant divergence from classical cardiotonic pathways [6]. This purine antagonism suggests potential as a novel therapeutic strategy for heart failure with reduced side-effect liabilities.
Structure-Activity Relationship (SAR) Insights: Quantum-chemical and crystallographic analyses of related 5-cyano-6-oxopyridine carboxylates demonstrate that bioactivity correlates with:
Table 2: Pharmacological Profile Relative to Analogues
Biological Activity | Observation | Reference Compound |
---|---|---|
Positive Inotropic Effect | Moderate activity (less potent than milrinone but mechanistically distinct) | Milrinone |
Purine Antagonism | Inhibits endogenous purine signaling in cardiac tissue | Theophylline |
cAMP Independence | Activity unaffected by phosphodiesterase inhibition | Cilostazol |
SAR Determinant | C2 methyl optimizes steric fit vs. larger groups (e.g., isopropyl, pyridyl) | Isopropyl derivative |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7